Benzene, (pentylthio)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

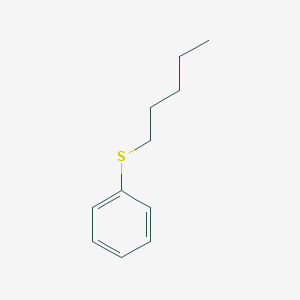

Benzene, (pentylthio)- is a useful research compound. Its molecular formula is C11H16S and its molecular weight is 180.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzene, (pentylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, (pentylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Nitration

Reaction with a nitronium ion (NO₂⁺) leads to substitution at ortho/para positions.

Conditions : HNO₃/H₂SO₄, 50–60°C

Products :

-

Ortho-nitro-(pentylthio)benzene

-

Para-nitro-(pentylthio)benzene

| Reaction Component | Details |

|---|---|

| Yield Ratio (ortho:para) | ~30:70 14 |

| Rate Relative to Benzene | ~0.5–0.8 (slower due to weak deactivation) |

Halogenation

Chlorination or bromination occurs at ortho/para positions.

Conditions : Cl₂ or Br₂ with FeCl₃/FeBr₃

Products :

-

Ortho-halo-(pentylthio)benzene

-

Para-halo-(pentylthio)benzene

| Reaction Component | Details |

|---|---|

| Selectivity | Para dominance due to steric hindrance |

Sulfonation

Sulfur trioxide (SO₃) substitutes at ortho/para positions.

Conditions : Oleum (fuming H₂SO₄), 100°C

Products :

-

Ortho-sulfo-(pentylthio)benzene

-

Para-sulfo-(pentylthio)benzene

| Reaction Component | Details |

|---|---|

| Reversibility | Sulfonation is reversible under dilute H₂SO₄ |

Friedel-Crafts Alkylation/Acylation

Limited reactivity due to steric bulk and weak activation.

Conditions : AlCl₃ catalyst, alkyl/acyl halide

Challenges :

Oxidation Reactions

The pentylthio group undergoes oxidation at sulfur or the alkyl chain.

Sulfur Oxidation

-

Sulfoxide Formation : Using H₂O₂ or peracids.

Conditions : H₂O₂/CH₃COOH, 20–25°C

Product : (Pentylsulfinyl)benzene -

Sulfone Formation : Stronger oxidants (e.g., KMnO₄).

Conditions : KMnO₄/H⁺, heat

Product : (Pentylsulfonyl)benzene

| Reaction Component | Details |

|---|---|

| Sulfoxide Yield | ~60–80% |

| Sulfone Yield | ~40–60% |

Side-Chain Oxidation

The pentyl chain may oxidize to a carboxylic acid under harsh conditions.

Conditions : KMnO₄/H₂O, heat

Product : Benzoic acid derivatives (if benzylic H present)

Radical Reactions

Under UV light or radical initiators, benzene derivatives undergo addition.

Example : Chlorine addition forms hexachlorocyclohexane isomers .

| Reaction Component | Details |

|---|---|

| Selectivity | Non-regioselective |

Nucleophilic Aromatic Substitution (NAS)

Requires strong electron-withdrawing groups (unlikely for pentylthio-benzene). Limited applicability unless additional deactivating groups are present .

Mechanistic Insights

-

EAS Directing : The pentylthio group donates electron density via resonance, favoring ortho/para attack (Figure 1) .

-

Steric Effects : The bulky pentyl chain reduces ortho substitution, enhancing para selectivity .

-

Oxidation Pathways : Sulfur’s oxidation state influences reaction outcomes, with sulfones being more stable than sulfoxides .

属性

CAS 编号 |

1129-70-0 |

|---|---|

分子式 |

C11H16S |

分子量 |

180.31 g/mol |

IUPAC 名称 |

pentylsulfanylbenzene |

InChI |

InChI=1S/C11H16S/c1-2-3-7-10-12-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 |

InChI 键 |

DUGRRXREOWMDFE-UHFFFAOYSA-N |

SMILES |

CCCCCSC1=CC=CC=C1 |

规范 SMILES |

CCCCCSC1=CC=CC=C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。